molecular formula C8H15NO4S B8262029 ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate

ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate

Cat. No.: B8262029
M. Wt: 221.28 g/mol
InChI Key: UTVQCCZJZHIKOI-VOTSOKGWSA-N
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Description

Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate is an organic compound with a complex structure that includes a dimethylamino group, a methanesulfonyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate typically involves the reaction of ethyl acrylate with dimethylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reaction of Ethyl Acrylate with Dimethylamine: This step forms the intermediate ethyl 3-(dimethylamino)acrylate.

    Addition of Methanesulfonyl Chloride: The intermediate is then reacted with methanesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The dimethylamino group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with unique therapeutic properties.

    Industry: The compound’s reactivity makes it useful in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate exerts its effects involves its ability to participate in various chemical reactions. The dimethylamino group and the methanesulfonyl group play crucial roles in its reactivity, allowing it to interact with different molecular targets and pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(dimethylamino)acrylate: Similar in structure but lacks the methanesulfonyl group.

    Dimethylaminoethyl methacrylate: Contains a dimethylamino group but differs in the rest of the structure.

    Methanesulfonyl Chloride: Used in the synthesis of the compound but has different reactivity and applications.

Uniqueness

Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the dimethylamino and methanesulfonyl groups allows for a wide range of chemical transformations, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

ethyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-5-13-8(10)7(6-9(2)3)14(4,11)12/h6H,5H2,1-4H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVQCCZJZHIKOI-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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